(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorophenyl group and the furan ring. These components are then combined through a series of reactions, including thiolation and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.
Reduction: : The piperidine ring can be reduced to produce corresponding amines.
Substitution: : The furan ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could be explored, especially in the development of new pharmaceuticals.
Industry: : Its unique properties may be harnessed in various industrial processes, such as material science and catalysis.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other biological molecules to elicit a response.
Comparison with Similar Compounds
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: can be compared to other similar compounds, such as:
Fluorophenyl derivatives: : These compounds share the fluorophenyl group but differ in their other structural components.
Furan derivatives: : Compounds containing furan rings with different substituents.
Piperidine derivatives: : Piperidine-based compounds with various functional groups.
The uniqueness of This compound lies in its combination of these three distinct structural elements, which may confer unique properties and applications.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXEGMEBJFIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.